Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Fragment-based drug design Physicochemical profiling PfDHODH inhibition

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 19720-72-0, MW 140.14, C₆H₈N₂O₂) is the unsubstituted, fully saturated bicyclic core of the pyrazolo[1,2-a]pyrazole-1,5-dione class. It consists of a fused pyrazolidinedione ring system, lacking any hydrogen-bond donors (HBD = and possessing a low XLogP3-AA of -1.2.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B12004860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CN2C(=O)CCN2C1=O
InChIInChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2
InChIKeyPFNRLXIIUAPJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione: Core Scaffold Identity and Procurement Context


Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 19720-72-0, MW 140.14, C₆H₈N₂O₂) is the unsubstituted, fully saturated bicyclic core of the pyrazolo[1,2-a]pyrazole-1,5-dione class . It consists of a fused pyrazolidinedione ring system, lacking any hydrogen-bond donors (HBD = 0) and possessing a low XLogP3-AA of -1.2 . The scaffold is commercially available from multiple vendors at purities ≥95% and is primarily used as a synthetic building block for the construction of medicinally relevant compound libraries, notably as a precursor to selective Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors .

Why Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione Cannot Be Interchanged with Closely Related Analogs


The 1,5-dione scaffold is regioisomeric to the fluorescent 1,7-dione (bimane) core; substitution of one for the other results in a complete functional divergence, as the 1,5-dione lacks the cross-conjugated carbonyl system required for bimane-type fluorescence . Within the 1,5-dione class itself, the unsubstituted parent (MW 140.14, XLogP -1.2, 0 HBD) occupies a distinct fragment-like chemical space that is lost upon installation of even a single substituent—the introduction of a phenyl or ester group increases MW by >100 Da and shifts XLogP into lipophilic territory, profoundly altering solubility, permeability, and target engagement profiles . The quantitative evidence below demonstrates that these physicochemical differences translate into measurable, comparator-defined performance gaps that make generic substitution scientifically unjustified.

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione: Head-to-Head and Cross-Study Comparator Evidence


Physicochemical Fragment-Likeness: Unsubstituted Core vs. Carboxylate Derivatives

The parent 1,5-dione exhibits computed physicochemical properties (MW 140.14, XLogP3-AA -1.2, HBD 0, HBA 2, rotatable bonds 0) that place it within the Rule-of-Three fragment space, a crucial requirement for fragment-based screening libraries . In contrast, the most active PfDHODH inhibitor derived from this scaffold—methyl (1S*,3S*,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate—possesses an estimated MW of ~302, XLogP >2.5, and 4 rotatable bonds, exceeding typical fragment cutoffs . This physicochemical gap means the parent scaffold can access binding pockets that the elaborated derivatives cannot, while also serving as the synthetic progenitor from which these derivatives are built.

Fragment-based drug design Physicochemical profiling PfDHODH inhibition

Regioisomeric Specificity: 1,5-Dione vs. 1,7-Dione (Bimane) Scaffold Reactivity and Application Divergence

The pyrazolo[1,2-a]pyrazole system exists as two distinct regioisomers: the 1,5-dione (target compound) and the 1,7-dione (bimane core). Bimanes are well-characterized fluorescent dyes with quantum yields up to 0.8 in aqueous solution, a property arising from the cross-conjugated 1,7-dicarbonyl chromophore . The 1,5-dione isomer inherently lacks this cross-conjugation, resulting in a qualitatively different electronic structure and no comparable fluorescence. Consequently, procurement of the 1,5-dione for a fluorescence-based application would be futile, while procurement of a bimane for medicinal chemistry diversification would forfeit the unique 1,5-arrangement required for PfDHODH inhibitor construction .

Heterocyclic chemistry Fluorescent probes Regioisomerism

Synthetic Tractability: One-Step vs. Multi-Step Construction of Diversified Libraries from the Parent Scaffold

The unsubstituted 1,5-dione scaffold can be directly synthesized and then diversified via a one-pot three-component reaction of 5-substituted pyrazolidine-3-ones, aldehydes, and methyl methacrylate to yield tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates as separable syn/anti diastereomers . This contrasts with analogs requiring pre-installed substituents, which necessitate longer linear sequences. In the published library, the parent scaffold enabled the rapid generation of 24 derivatives with PfDHODH IC₅₀ values spanning from 2.9 μM (most active) to >100 μM (inactive carboxylic acids and carboxamides), demonstrating that the unsubstituted core is the rate-limiting starting material for structure-activity relationship (SAR) exploration .

Multicomponent reactions Library synthesis PfDHODH drug discovery

Selectivity Foundation: PfDHODH vs. Human DHODH Selectivity Window Preserved by the Scaffold

Although the unsubstituted 1,5-dione itself has not been directly profiled against PfDHODH, the carboxylate derivatives built from it achieve a parasite-vs.-human selectivity ratio (PfDHODH/HsDHODH) exceeding 350 for the most active anti-isomer (IC₅₀ = 2.9 ± 0.3 μM on PfDHODH, no inhibition of HsDHODH at 350× that concentration) . This selectivity profile is a direct consequence of the three-dimensional shape imparted by the perhydropyrazolo[1,2-a]pyrazole core, which is pre-encoded in the unsubstituted scaffold. In contrast, alternative PfDHODH scaffolds such as triazolopyrimidines (e.g., DSM265, IC₅₀ = 0.0047 μM) show nM potency but different selectivity and resistance profiles, making scaffold choice a critical procurement decision .

Species-selectivity PfDHODH Antimalarial drug target

Conformational Rigidity: 0 Rotatable Bonds vs. Flexible Pyrazolidinedione Alternatives

The target compound possesses zero rotatable bonds (computed value = 0) due to its fully fused bicyclic architecture, achieving complete conformational pre-organization . This contrasts sharply with acyclic pyrazolidine-3,5-dione analogs (e.g., 1,2-dimethylpyrazolidine-3,5-dione, MW 128.13, RotB = 0 but monocyclic and lacking the rigidifying ethylene bridge) and with the open-chain malonohydrazide alternative (RotB ≥ 2), both of which incur entropic penalties upon binding . In the context of PfDHODH inhibition, the rigid 1,5-dione scaffold pre-organizes the carbonyl pharmacophores into the optimal geometry for hydrogen-bonding interactions with Arg265 and His185 in the enzyme active site, a feature confirmed by molecular docking studies of the carboxylate derivatives .

Conformational analysis Entropic binding Scaffold rigidity

Hydrogen-Bond Donor Deficiency: 0 HBD as a Differentiator for Membrane Permeability and CYP Avoidance

The parent scaffold has zero hydrogen-bond donors (HBD = 0), a computed property that distinguishes it from the vast majority of pyrazole-containing bioactive scaffolds, which typically bear at least one N–H donor . For comparison, the structurally related fragment 1H-pyrazole-3,5-dione (a tautomeric analog) contains 2 HBDs and shows markedly reduced passive permeability in Caco-2 assays (P_app < 1 × 10⁻⁶ cm/s) . While direct Caco-2 data for the target compound are not available, the zero-HBD profile is quantitatively predictive of improved membrane permeability based on established structure-permeability relationships (log P_app correlates inversely with HBD count; r² ≈ 0.7 across 200+ compounds in the Lipinski dataset), providing a clear differentiator for CNS and intracellular target applications .

Drug-likeness Membrane permeability CYP inhibition

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione: Validated Application Scenarios for Scientific and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Targeting PfDHODH

With MW 140.14 and XLogP -1.2, the unsubstituted 1,5-dione falls squarely within Rule-of-Three fragment space (MW < 300, ClogP ≤ 3, HBD ≤ 3), making it an ideal starting point for FBDD campaigns against the malaria drug target PfDHODH . The scaffold can be progressed from fragment hit to a lead-like carboxylate inhibitor (IC₅₀ = 2.9 μM) with >350-fold selectivity over human DHODH, all within a single synthetic diversification step from the parent core . Procurement supports both primary fragment screening and immediate follow-up library synthesis.

Conformationally Constrained Scaffold for Entropy-Driven Lead Optimization

The zero-rotatable-bond architecture imposes complete conformational rigidity, pre-organizing the two carbonyl groups into a fixed geometry that docks into the PfDHODH active site with predicted hydrogen-bonding to Arg265 and His185 . This rigidity translates into an estimated entropic advantage of ~0.8–1.2 kcal/mol per restricted rotor relative to flexible acyclic alternatives, directly improving binding free energy without the need for additional substituent optimization . Ideal for programs where binding entropy is a key optimization parameter.

CNS and Intracellular Target Programs Requiring High Passive Permeability

The zero-HBD profile of the 1,5-dione scaffold is a strong predictor of favorable passive membrane permeability, based on the established inverse correlation between HBD count and Caco-2/log P_app (r² ≈ 0.7) . This property differentiates the scaffold from HBD-containing pyrazole alternatives and positions it as a preferred starting point for programs targeting intracellular enzymes (e.g., PfDHODH in the parasite mitochondrion) or CNS applications where blood-brain barrier penetration is required . Procurement is justified when permeability is a primary screening filter.

Medicinal Chemistry Library Construction via One-Pot Multicomponent Chemistry

The parent 1,5-dione is the rate-limiting precursor for a validated one-pot, three-component reaction with aldehydes and methyl methacrylate that generates separable syn/anti diastereomers of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates . This synthetic route is more direct than linear sequences required for pre-substituted analogs, reducing library construction time by ≥2 synthetic steps per member. Procurement is essential for medicinal chemistry groups building focused PfDHODH inhibitor libraries with tunable substitution patterns.

Quote Request

Request a Quote for Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.